2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile
Description
This compound features a pyrrole core substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and at the 3-position with a methylene-linked malononitrile moiety. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing electrophilic reactivity, while the malononitrile (-C(CN)₂) group contributes to π-conjugation and polarizability. Such structural attributes make it valuable in materials science and pharmaceutical research, particularly in designing optoelectronic materials or bioactive molecules .
Properties
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-3-1-13(2-4-14)21-6-5-11(10-21)7-12(8-19)9-20/h1-7,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPDVUVLSCVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=C(C#N)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile, with the CAS number 439094-26-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H8F3N3O
- Molecular Weight : 303.24 g/mol
- Structure : The compound features a pyrrole ring substituted with a trifluoromethoxy phenyl group and a malononitrile moiety.
Biological Activity Overview
Research indicates that compounds containing pyrrole and malononitrile structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific activity of this compound has been explored in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It inhibits cell proliferation by disrupting the cell cycle at the G2/M phase.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is likely mediated through the suppression of NF-kB signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the safety profile of the compound. Toxicological evaluations indicate that at therapeutic doses, it exhibits low toxicity in vitro, but further in vivo studies are required to establish its safety for clinical use.
Comparison with Similar Compounds
Table 1: Key Attributes of Analogous Compounds
Key Observations:
Synthetic Efficiency: The pyrazole-malononitrile derivative () achieves a high yield (90%) via reflux in methanol with acetic acid, indicating optimized conditions for imine formation . In contrast, the methylthio-pyrazole analog () yields 71.52%, possibly due to steric hindrance from the methylthio group .
Functional Group Impact: Trifluoromethoxy (-OCF₃): Compared to methoxy (-OCH₃) in , the -OCF₃ group increases lipophilicity and metabolic stability, making the target compound more suited for hydrophobic environments (e.g., lipid membranes in drug delivery) . Malononitrile (-C(CN)₂): The strong electron-withdrawing nature of this group enhances electrophilicity, facilitating nucleophilic attack in cross-coupling reactions. This contrasts with simpler cyano groups in , which exhibit weaker electronic effects .
Physicochemical Properties
- Melting Points: The pyrazole-malononitrile derivative () has a high melting point (254.7°C), attributed to strong intermolecular hydrogen bonding (NH and C=O groups) and π-stacking . The target compound’s melting point is unreported but likely lower due to reduced hydrogen-bonding capacity.
- Spectroscopic Features: IR: The CN stretch at ~2200 cm⁻¹ is consistent across malononitrile-containing compounds (e.g., ). The target compound’s IR would show similar absorption, with additional C-F stretches (~1100–1250 cm⁻¹) from -OCF₃ . NMR: Methylthio (δ 2.43 ppm, ) and aromatic proton signals (δ 6.47 ppm, ) highlight substituent-specific shifts. The target compound’s ¹H NMR would display pyrrolic protons (δ 6.5–7.5 ppm) and trifluoromethoxy-associated splitting .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and which catalytic systems enhance its yield?
Methodological Answer: The compound is synthesized via Knoevenagel condensation between a pyrrole aldehyde derivative and malononitrile. Optimal conditions use piperidine in ethanol under reflux (yields >85%) . For stereochemical control, organocatalysts like 9S-amino-9-deoxyepiquinine in THF at 298 K enable asymmetric synthesis, though requiring prolonged reaction times (110 hours) . Microwave-assisted protocols (60°C, 20 min) reduce time while maintaining 80–90% yields .
Q. Which spectroscopic and crystallographic methods are essential for characterizing its molecular structure and purity?
Methodological Answer: Use IR spectroscopy (ν ~2200 cm⁻¹ for nitrile groups ), ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 110–120 ppm for cyano carbons), and single-crystal X-ray diffraction . X-ray analysis confirms bond lengths (C=N: ~1.34 Å; C-CN: ~1.45 Å) and Z/E configuration of the exocyclic double bond . For dynamic isomers, variable-temperature NMR (-40°C to +80°C) resolves rotational ambiguities .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Use NIOSH-approved respirators (N95) and neoprene gloves due to cyanide release risks . Conduct reactions in fume hoods with HCN detectors (alarm threshold: 4.7 ppm). Quench waste with 10% FeSO₄/NaHCO₃ to neutralize cyanides . Emergency protocols include 15-minute eye flushing with saline and IV hydroxocobalamin for cyanide exposure .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence its reactivity in heterocyclic annulation reactions?
Methodological Answer: The -OCF₃ group enhances electrophilicity at the α-carbon, accelerating nucleophilic attacks. In pyrano[2,3-d]pyrimidine syntheses, it increases reaction rates by 30% compared to -OCH₃ analogs (pseudo-first-order kinetics: k = 0.12 vs. 0.09 min⁻¹) . Steric hindrance at the 4-position reduces yields with bulky dienophiles (e.g., 2-cyclopentenone: 62% vs. 78% for -OCH₃ derivatives) .
Q. What mechanistic insights explain the role of solvent polarity in multi-component reactions?
Methodological Answer: Polar aprotic solvents (DMF, ε = 37) stabilize imine intermediates, accelerating cyclization by 40% versus THF (ε = 7.6). In DMSO, ESI-MS detects intermediates (m/z 245 [M+H]⁺), while ethanol promotes concerted pathways with higher enantioselectivity (92% ee) . Hansen solubility parameters (δD = 18.1, δP = 8.5, δH = 6.2) identify chloroform for optimal solubility (>50 mg/mL) .
Q. How do computational methods predict its solid-state packing and biological interactions?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry, showing dipole alignment with kinase ATP pockets (binding energy: -9.2 kcal/mol) . Hirshfeld surface analysis identifies dominant C-H···N (23%) and C-H···O (15%) interactions, correlating with X-ray packing . Molecular dynamics (50 ns simulations) predict stable binding to CDK2 (RMSD < 2.0 Å) via π-π stacking with Phe80 .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer: Address discrepancies via Design of Experiments (DoE) :
Q. What synthetic modifications improve its utility in fused heterocyclic systems?
Methodological Answer: Introduce electron-deficient substituents (e.g., -NO₂) at the pyrrole 2-position to enhance reactivity in Diels-Alder reactions. Co-crystallization with barbituric acids (1:1 molar ratio) yields pyrano[2,3-d]pyrimidines with >90% regioselectivity . For tricyclic systems, ball-milling (20 Hz, 30 min) with dimedone avoids solvent waste and achieves 88% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
